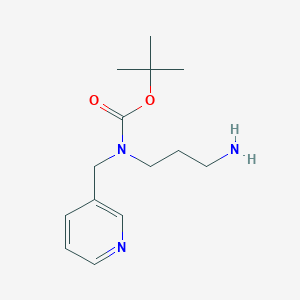

tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,7,9,11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSBOBORTAMVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN)CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and pyridin-3-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Drug Development

Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is primarily investigated for its role as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows it to be modified into derivatives that exhibit enhanced biological activity.

Case Study: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications at the pyridine ring have led to compounds with improved selectivity against cancer cell lines while minimizing toxicity to normal cells .

Neurological Applications

The compound has also been explored for its potential neuroprotective effects. Studies indicate that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Properties

In vitro studies have shown that certain derivatives of this compound exhibit significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures . This suggests a pathway for developing treatments for neurodegenerative diseases.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound and its derivatives. The presence of the pyridine ring is believed to enhance interaction with bacterial membranes, leading to increased efficacy against various pathogens.

Case Study: Antimicrobial Testing

A series of experiments demonstrated that specific modifications of this compound resulted in compounds with potent activity against both Gram-positive and Gram-negative bacteria . These findings support further exploration for use as antimicrobial agents.

Comparative Analysis of Derivatives

Mechanism of Action

The mechanism by which tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs (Boc-protected amine, alkyl chain, and pyridine ring) are shared with several analogs. Below is a detailed comparison:

Functional Group Variations

Key Observations :

- Pyridine vs. Heterocycles : Pyridine’s π-electron system enhances solubility and metal-coordination capacity compared to saturated rings (e.g., piperazine in or cyclopentyl in ).

- Aminopropyl Chain: The 3-aminopropyl linker in the target compound increases conformational flexibility relative to rigid bicyclic systems (e.g., bicyclo[2.2.2]octane in ).

- Thioamide vs. Amide : The thioxo group in alters hydrogen-bonding capacity and redox stability compared to the target’s carbamate.

Physicochemical Properties

Notable Trends:

Research Findings and Trends

- Bioactivity: Pyridine derivatives (e.g., ) often exhibit enhanced binding to enzymes like kinases compared to non-aromatic analogs.

- Stability : Boc-protected amines (e.g., ) show superior stability under basic conditions compared to acetyl or benzyl protections.

- Synthetic Challenges : Steric hindrance from bulky groups (e.g., bicyclo[2.2.2]octane in ) complicates coupling reactions relative to linear chains in the target compound.

Data Tables

Table 1: Structural Comparison of Selected Analogs

Biological Activity

Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1019452-24-4

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells. This property is particularly important in neurodegenerative diseases where oxidative damage is prevalent.

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). This effect is mediated through the activation of caspases and modulation of cell cycle progression.

Case Studies and Research Findings

- Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine-based carbamates, including this compound, exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of late apoptosis and necrosis, as evidenced by flow cytometry analysis .

- Neuroprotective Effects : In a model of Alzheimer’s disease, the compound demonstrated a protective effect against amyloid-beta-induced toxicity in astrocytes. This was attributed to a reduction in pro-inflammatory cytokines such as TNF-α and decreased oxidative stress markers .

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in metabolic processes, including butyrylcholinesterase. This suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a pre-functionalized amine, such as 3-aminopropyl-pyridin-3-ylmethylamine, under basic conditions. Optimization includes:

- Base selection : Use triethylamine or potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

- Temperature control : Reactions are conducted at 50–80°C to balance reaction rate and byproduct minimization .

- Monitoring : Reaction progress is tracked via TLC or HPLC to identify intermediates and optimize quenching times .

Q. Which spectroscopic techniques are most effective for confirming the structure of this carbamate derivative?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm the presence of tert-butyl (δ ~1.4 ppm), pyridinyl protons (δ 7.0–8.5 ppm), and carbamate carbonyl (δ ~155 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis using SHELX refines bond lengths/angles and confirms stereochemistry .

Q. What purification methods are recommended for isolating this compound after synthesis?

- Methodological Answer :

- Chromatography : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) removes unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .

- HPLC : Preparative reverse-phase HPLC resolves closely related impurities in complex mixtures .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation?

- Methodological Answer :

- Data refinement : Use SHELXL or SIR97 to iteratively refine structural models against high-resolution diffraction data, adjusting for thermal parameters and occupancy factors .

- Validation tools : Check for outliers in bond angles/distances using programs like PLATON or Mercury .

- Twinned data analysis : Employ SHELXD for deconvoluting overlapping reflections in twinned crystals .

Q. What mechanistic insights explain the reactivity of the aminopropyl and pyridinylmethyl groups in nucleophilic substitution reactions?

- Methodological Answer :

- Steric effects : The bulky tert-butyl group directs reactivity toward the less hindered aminopropyl chain .

- Electronic effects : The pyridine ring’s electron-withdrawing nature activates the methylene group for nucleophilic attack .

- pH dependence : Basic conditions deprotonate the amine, enhancing nucleophilicity, while acidic conditions stabilize leaving groups .

Q. What computational modeling approaches predict the biological interactions of this carbamate compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites for enzyme binding .

- Molecular docking : Software like AutoDock Vina simulates binding affinities to target proteins (e.g., kinases or GPCRs) .

- MD simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

Q. How do variations in solvent choice and temperature impact regioselectivity in derivatization reactions?

- Methodological Answer :

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states, favoring carbamate cleavage over pyridine substitution .

- Temperature effects : Higher temperatures (80–100°C) promote thermodynamically controlled products (e.g., ring-opening), while lower temperatures favor kinetic pathways .

- Catalytic additives : Palladium catalysts can redirect selectivity toward cross-coupling products under milder conditions .

Q. What strategies resolve conflicting biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) to minimize variability .

- Metabolic stability testing : Use liver microsomes to identify species-specific metabolism differences impacting IC50 values .

- Off-target profiling : Screen against kinase panels or GPCR libraries to rule out nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.